molecular formula C32H34ClNO5 B328195 [2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-chlorophenoxy]aceticacid

[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-chlorophenoxy]aceticacid

Cat. No.: B328195
M. Wt: 548.1 g/mol
InChI Key: LWVRVIDZXDJLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-chlorophenoxy]aceticacid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-chlorophenoxy]aceticacid typically involves multiple steps, including the formation of the acridine core, the introduction of the benzyl group, and the attachment of the chlorophenoxyacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-chlorophenoxy]aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-chlorophenoxy]aceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-chlorophenoxy]aceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)-4-methylphenoxy]acetic acid
  • 2-[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)-4-fluorophenoxy]acetic acid

Uniqueness

The uniqueness of [2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-chlorophenoxy]aceticacid lies in its specific structural features, such as the presence of the chlorophenoxy group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C32H34ClNO5

Molecular Weight

548.1 g/mol

IUPAC Name

2-[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)-4-chlorophenoxy]acetic acid

InChI

InChI=1S/C32H34ClNO5/c1-31(2)13-22-29(24(35)15-31)28(21-12-20(33)10-11-26(21)39-18-27(37)38)30-23(14-32(3,4)16-25(30)36)34(22)17-19-8-6-5-7-9-19/h5-12,28H,13-18H2,1-4H3,(H,37,38)

InChI Key

LWVRVIDZXDJLIQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CC4=CC=CC=C4)CC(CC3=O)(C)C)C5=C(C=CC(=C5)Cl)OCC(=O)O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CC4=CC=CC=C4)CC(CC3=O)(C)C)C5=C(C=CC(=C5)Cl)OCC(=O)O)C(=O)C1)C

Origin of Product

United States

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